molecular formula C15H18ClIN2O2S B1676663 ML-7 HYDROCHLORIDE CAS No. 110448-33-4

ML-7 HYDROCHLORIDE

Cat. No.: B1676663
CAS No.: 110448-33-4
M. Wt: 452.7 g/mol
InChI Key: KDDALCDYHZIZMH-UHFFFAOYSA-N
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Description

ML-7 HYDROCHLORIDE is a chemical compound that features a unique structure combining a naphthalene ring with an iodo substituent, a sulfonyl group, and a diazepane ring

Biochemical Analysis

Biochemical Properties

ML-7 hydrochloride is a naphthalene sulphonamide derivative that inhibits MLCK with a Ki value of 0.3 µM . It also inhibits protein kinase A (PKA) and protein kinase C (PKC) at much higher concentrations (Ki = 21 µM and 42 µM, respectively) . The inhibition of MLCK by this compound is ATP-competitive and reversible . This compound interacts with various enzymes and proteins, including MLCK, PKA, and PKC, by binding to their active sites and preventing their phosphorylation activities .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In smooth muscle cells, it inhibits MLCK, leading to reduced phosphorylation of myosin light chain (MLC) and decreased muscle contraction . In addition, this compound has been shown to inhibit the functions of efflux pumps in bacteria, leading to increased intracellular accumulation of antibiotics and enhanced bacterial killing . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MLCK, PKA, and PKC .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of MLCK, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of MLC, leading to decreased muscle contraction and altered cell motility . This compound also inhibits PKA and PKC by binding to their active sites, although with lower affinity compared to MLCK . These interactions result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions . Long-term exposure to this compound has been shown to affect cellular metabolism and gene expression, leading to changes in cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MLCK and reduces muscle contraction without causing significant toxicity . At higher doses, this compound can cause adverse effects, including altered cardiovascular function and increased risk of tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of MLCK . This inhibition affects the phosphorylation state of MLC and other downstream targets, leading to changes in cellular metabolism and energy production . This compound also interacts with enzymes involved in the citric acid cycle, such as succinyl-CoA ligase, further influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound is cell-permeable and can easily cross cell membranes to reach its intracellular targets . It interacts with various transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on MLCK . The compound may also localize to other cellular compartments, such as the nucleus and mitochondria, depending on the specific experimental conditions . Post-translational modifications and targeting signals may further influence the distribution and activity of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-7 HYDROCHLORIDE typically involves multiple steps, starting with the iodination of naphthalene to introduce the iodo substituent. This is followed by the sulfonylation of the iodinated naphthalene to attach the sulfonyl group. The final step involves the formation of the diazepane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

ML-7 HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties .

Scientific Research Applications

ML-7 HYDROCHLORIDE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
  • 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
  • 1-((5-Fluoronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

Uniqueness

ML-7 HYDROCHLORIDE is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and development.

Properties

IUPAC Name

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDALCDYHZIZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018022
Record name ML 7 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110448-33-4, 109376-83-2
Record name 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC734550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ML 7 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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